(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine
CAS No.: 937650-36-7
Cat. No.: VC16268339
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937650-36-7 |
|---|---|
| Molecular Formula | C12H19N3O2S |
| Molecular Weight | 269.37 g/mol |
| IUPAC Name | 2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine |
| Standard InChI | InChI=1S/C12H19N3O2S/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12/h1-5H,6-11,13H2 |
| Standard InChI Key | RNWIDRZJZSGBHI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
(2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl)amine (chemical formula: C₁₂H₁₉N₃O₂S; molecular weight: 269.36 g/mol) consists of a piperazine ring substituted at the 4-position with a phenylsulfonyl group. The ethylamine side chain extends from the 1-position of the piperazine, providing a primary amine functional group. The phenylsulfonyl moiety introduces electron-withdrawing characteristics, influencing the compound’s reactivity and binding affinity .
Table 1: Molecular Properties of (2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl)amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₂S |
| Molecular Weight | 269.36 g/mol |
| IUPAC Name | 2-(4-phenylsulfonylpiperazin-1-yl)ethanamine |
| Key Functional Groups | Piperazine, sulfonyl, ethylamine |
Comparative Analysis with Related Compounds
Piperazine derivatives vary significantly based on substituents attached to the sulfonyl group. For instance, replacing the phenyl group in (2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl)amine with a cyclopropyl group yields {2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine (C₉H₁₉N₃O₂S; molecular weight: 233.33 g/mol). The phenylsulfonyl group enhances aromatic interactions in biological systems, whereas cyclopropylsulfonyl groups may confer conformational rigidity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl)amine typically involves three stages:
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Piperazine Functionalization: The piperazine ring is sulfonylated using phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group.
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Ethylamine Attachment: The ethylamine chain is introduced via nucleophilic substitution or reductive amination, often employing bromoethylamine or similar reagents.
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Purification: Column chromatography or recrystallization ensures high purity, critical for pharmacological applications .
Industrial Manufacturing
Industrial processes prioritize scalability and efficiency. Continuous flow reactors and automated systems are employed to optimize reaction parameters (e.g., temperature, residence time), achieving yields exceeding 80% for analogous piperazine derivatives. Advanced purification techniques, such as simulated moving bed chromatography, further enhance product quality.
Biological Activity and Mechanism of Action
Receptor Binding and Selectivity
Piperazine derivatives are renowned for their affinity toward neurotransmitter receptors. While direct data on (2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl)amine is scarce, structurally related compounds exhibit nanomolar binding affinities for sigma-2 (σ₂) receptors and moderate selectivity over sigma-1 (σ₁) receptors . For example, indole-based piperazine analogues demonstrate σ₂ affinity (Kᵢ = 2–10 nM) with σ₁/σ₂ selectivity ratios >100 . The phenylsulfonyl group likely enhances hydrophobic interactions within receptor binding pockets.
Modulation of Cellular Signaling
In vitro studies on similar compounds reveal inhibition of protein kinases and interference with calcium signaling pathways. These effects correlate with antiproliferative activity in cancer cell lines, suggesting potential therapeutic applications .
Applications in Medicinal Chemistry
Drug Development
Piperazine derivatives serve as scaffolds for antipsychotic and anticancer agents. For instance, N-{[2-(4-Phenyl-piperazin-1-yl)-ethyl]-phenyl}arylamides exhibit dual activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, a profile associated with reduced extrapyramidal side effects in antipsychotics . The ethylamine chain in (2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl)amine could similarly enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) therapeutics .
Tool Compounds in Research
The phenylsulfonyl group’s electron-withdrawing properties make this compound a valuable probe for studying sulfonation’s role in enzyme inhibition. Researchers utilize such derivatives to map active sites of sulfotransferases and cytochrome P450 enzymes.
Future Research Directions
Binding Affinity Studies
Comprehensive profiling of (2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl)amine across receptor subtypes (e.g., serotonin, dopamine, sigma) is essential to elucidate its pharmacological potential. Computational docking studies, guided by existing data on analogues, could predict binding modes and inform structural optimization .
Pharmacokinetic Optimization
Modifying the sulfonyl group (e.g., introducing halogen substituents) may improve metabolic stability and oral bioavailability. Preclinical studies should assess absorption, distribution, metabolism, and excretion (ADME) properties to advance this compound toward clinical trials.
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